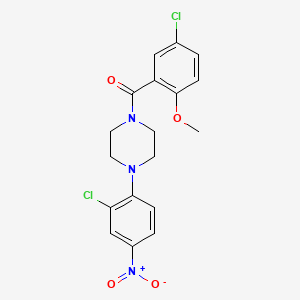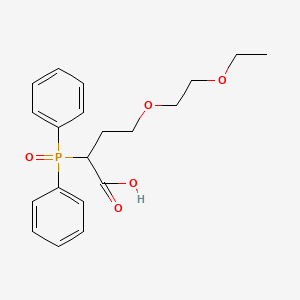
3,5,7-trimethyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-trimethyl-1-adamantanecarboxamide, also known as TMA, is a synthetic compound that has been used in scientific research for its potential applications in various fields. Its unique chemical structure and properties make it an interesting compound to study, and it has shown promising results in a number of different areas.
Mécanisme D'action
The mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide is not fully understood, but it is thought to interact with various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3,5,7-trimethyl-1-adamantanecarboxamide may be able to exert its effects on inflammation and neuroprotection.
Biochemical and Physiological Effects:
3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting neuronal survival. These effects are thought to be mediated by the interaction of 3,5,7-trimethyl-1-adamantanecarboxamide with various receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5,7-trimethyl-1-adamantanecarboxamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different potential applications, making it a versatile compound for research. However, one limitation of 3,5,7-trimethyl-1-adamantanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are a number of different future directions for research on 3,5,7-trimethyl-1-adamantanecarboxamide. One area of interest is in the development of new materials using 3,5,7-trimethyl-1-adamantanecarboxamide as a building block. Another area of interest is in the potential use of 3,5,7-trimethyl-1-adamantanecarboxamide as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide and its effects on the body.
Méthodes De Synthèse
3,5,7-trimethyl-1-adamantanecarboxamide can be synthesized using a number of different methods, but one of the most common is through the reaction of 1-adamantylamine with acetyl chloride in the presence of a base catalyst. This reaction produces 3,5,7-trimethyl-1-adamantanecarboxamide as a white crystalline solid, which can then be purified using various techniques.
Applications De Recherche Scientifique
3,5,7-trimethyl-1-adamantanecarboxamide has been studied for its potential applications in a number of different fields, including medicine, materials science, and catalysis. In medicine, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. In materials science, 3,5,7-trimethyl-1-adamantanecarboxamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to be an effective catalyst for a number of different reactions.
Propriétés
IUPAC Name |
3,5,7-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWEJPAMBATIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5,7-Trimethyl-1-adamantanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)

![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)
![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)